Mundticin KS
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
KYYGNGVSCNKKGCSVDWGKAIGIIGNNSAANLATGGAAGWKS |
Origin of Product |
United States |
Microbiological and Ecological Context of Mundticin Ks Production
Producer Organisms: Identification and Characterization of Enterococcus mundtii Strains
Mundticin (B1577348) KS is primarily produced by strains of the bacterium Enterococcus mundtii. nih.govresearchgate.net This species is a Gram-positive, facultative anaerobic, and non-motile lactic acid bacterium. biorxiv.orgasm.org It is often characterized by its yellow pigmentation. asm.org E. mundtii belongs to the Enterococcus faecium group based on 16S rRNA gene sequence homology. asm.orgfrontiersin.org
Several strains of E. mundtii have been identified as producers of mundticin KS or very similar bacteriocins. These include:
Enterococcus mundtii NFRI 7393: Isolated from grass silage in Thailand, this was one of the first identified producers of this compound. nih.govresearchgate.net
Enterococcus mundtii Tw56: This strain was isolated from the intestine of a cold-water marine fish, the silverside (Odontesthes platensis). researchgate.netconicet.gov.ar
Enterococcus mundtii CRL35: Originally identified as E. faecium, this strain was isolated from artisanal cheese in Argentina and produces a bacteriocin (B1578144) identical to this compound. researchgate.net
Enterococcus mundtii QU 2: This strain was isolated from soybeans. sciepub.comresearchgate.net
Enterococcus mundtii B-8398: Isolated from sour milk, this strain also produces this compound. sciepub.com
Enterococcus mundtii YB6.30: This strain was isolated from sucuk, a dry-fermented Turkish sausage. dergipark.org.tr
Enterococcus mundtii J5: Isolated from the feces of wild South American fur seals, this strain was found to carry the gene for this compound. academicjournals.org
Enterococcus mundtii SCPM-O-B-8398 (E28): This strain was isolated from fermented milk. asm.org
Enterococcus mundtii QAUEM2808: Isolated from the artisanal fermented milk product Dahi. frontiersin.org
The genetic basis for this compound production has been characterized. The mun locus, which contains the genes responsible for its synthesis, is often located on a plasmid. nih.govnih.gov For instance, in strain NFRI 7393, the mun locus is on the 50-kb plasmid pML1. nih.govnih.gov This locus includes munA, encoding the this compound precursor; munB, for translocation and processing; and munC, for immunity. nih.govnih.gov
Natural Niches and Isolation Sources of Producer Strains
Enterococcus mundtii strains that produce this compound are found in a wide variety of natural environments, highlighting their adaptability. asm.orgfrontiersin.orgasm.org These niches include:
Fermented Foods: Several producer strains have been isolated from fermented products like artisanal cheese, sucuk (a dry-fermented sausage), and other fermented dairy items. researchgate.netasm.orgsciepub.comdergipark.org.tr
Plant Material: Grass silage and soybeans have been identified as sources of this compound-producing E. mundtii. nih.govsciepub.comresearchgate.netacademicjournals.org
Animal and Insect Guts: The gastrointestinal tracts of various animals, including the African cotton leafworm (Spodoptera littoralis), cold-water marine fish, and wild South American fur seals, harbor these bacteria. researchgate.netacademicjournals.orgmpg.demdpi.comcas.cncosmosmagazine.comnih.gov
Animal-Related Environments: Strains have also been isolated from beef slaughterhouses, including equipment and carcasses. asm.org
Below is a table summarizing the isolation sources of some known this compound-producing Enterococcus mundtii strains:
| Strain | Isolation Source |
| NFRI 7393 | Grass silage nih.govresearchgate.net |
| Tw56 | Intestine of silverside fish researchgate.netconicet.gov.ar |
| CRL35 | Artisanal cheese researchgate.net |
| QU 2 | Soybeans sciepub.comresearchgate.net |
| B-8398 | Sour milk sciepub.com |
| YB6.30 | Sucuk (dry-fermented sausage) dergipark.org.tr |
| J5 | Feces of wild South American fur seals academicjournals.org |
| SCPM-O-B-8398 (E28) | Fermented milk asm.org |
| QAUEM2808 | Dahi (fermented milk product) frontiersin.org |
Ecological Role of this compound in Microbial Competition and Symbiosis
This compound plays a significant role in shaping the microbial communities where its producer strains reside. Its primary ecological function is to provide a competitive advantage by inhibiting the growth of other, closely related bacteria. mpg.de
This bacteriocin is particularly effective against other Gram-positive bacteria, including various species of Lactobacillus, Pediococcus, and notably, the foodborne pathogen Listeria monocytogenes. nih.govresearchgate.net This antimicrobial activity allows E. mundtii to dominate its environment. cosmosmagazine.com
A compelling example of this ecological role is seen in the gut of the African cotton leafworm (Spodoptera littoralis). mpg.demdpi.comcas.cnnih.gov In the larval gut, E. mundtii becomes the dominant bacterial species as the larva matures. cas.cncosmosmagazine.com It achieves this dominance by secreting this compound, which eliminates competing bacteria, including pathogenic strains of Enterococcus. mpg.decas.cn This action not only benefits E. mundtii but also contributes to the health of the host insect by reducing the risk of infection. mpg.demdpi.com This relationship is a clear example of defensive symbiosis, where the host provides a habitat for the bacterium, and the bacterium, in turn, protects the host from pathogens. mdpi.comnih.gov
The production of this compound is a key strategy for E. mundtii to establish and maintain its presence in diverse and competitive microbial ecosystems, from fermented foods to the intestinal tracts of insects and other animals. conicet.gov.arcas.cnnih.gov
Genetic Determinants and Biosynthesis of Mundticin Ks
Organization of the Mundticin (B1577348) KS Gene Cluster (mun Locus)
The genetic blueprint for Mundticin KS production is contained within a gene cluster known as the mun locus. researchgate.netnih.govcapes.gov.br DNA sequencing and analysis have revealed that this locus is compactly organized and typically consists of three distinct genes designated munA, munB, and munC. researchgate.netnih.govasm.org This three-gene organization is responsible for the complete biosynthesis, secretion, and self-protection mechanism associated with this compound. oup.comoup.com Analysis of the nucleotide sequence of the mun locus has also identified putative promoter regions and a transcriptional terminator characterized by a stem-and-loop structure, indicating a coordinated expression of these genes. researchgate.net
Table 1: Genes of the this compound (mun) Locus
| Gene | Encoded Protein Size | Function | Reference |
|---|---|---|---|
| munA | 58 amino acids (precursor) | Encodes the bacteriocin (B1578144) precursor peptide. | researchgate.netnih.govnih.gov |
| munB | 674 amino acids | ABC transporter involved in processing and translocation. | oup.comresearchgate.netnih.gov |
| munC | 98 amino acids | Encodes the this compound immunity protein. | oup.comresearchgate.netnih.gov |
The munA gene is the structural gene that encodes the this compound precursor peptide. This initial product is a 58-amino-acid polypeptide. researchgate.netnih.govnih.govresearchgate.net The precursor peptide consists of two distinct parts: an N-terminal leader sequence and the C-terminal propeptide that will become the mature bacteriocin. sciepub.com The leader peptide is crucial for targeting the bacteriocin for export and processing but is not part of the final, active molecule. oup.com The mature, active form of this compound is a 43-amino-acid peptide. researchgate.netresearchgate.net
The munB gene encodes a large, 674-amino-acid protein that is essential for the secretion of this compound. researchgate.netnih.govnih.govresearchgate.net This protein functions as an ATP-binding cassette (ABC) transporter. oup.comoup.comoup.comnih.gov The MunB transporter is a bifunctional protein; it is responsible for both the proteolytic cleavage of the N-terminal leader sequence from the munA-encoded precursor and the subsequent translocation of the resulting mature bacteriocin across the cell membrane. oup.comresearchgate.net The MunB transporter shows homology to the ABC transporters associated with other class IIa bacteriocins, such as enterocin (B1671362) A and carnobacteriocin B2. oup.comoup.com Notably, the successful expression of this compound in various heterologous hosts using only the munA, munB, and munC genes suggests that, unlike many other class II bacteriocin transport systems, an additional accessory protein is not required for its secretion. oup.comasm.org
The munC gene encodes a 98-amino-acid protein that provides immunity to the producer cell, protecting it from the antimicrobial action of the this compound it synthesizes. oup.comresearchgate.netnih.govnih.govresearchgate.net This immunity protein is a critical component of the bacteriocin system, preventing self-inhibition. nih.gov The MunC protein shows sequence homology with the immunity proteins for other well-known class IIa bacteriocins, including piscicolin 126 and sakacin P. oup.comoup.com The mechanism of immunity is believed to involve the integration of the MunC protein into the cell membrane, where it interferes with the bacteriocin's ability to form pores or otherwise disrupt membrane integrity. asm.org
munB Gene: Role in Post-Translational Processing and Translocation
Genomic Location of mun Locus: Plasmid-Encoded vs. Chromosomal Integration
Research has consistently shown that the genetic determinants for this compound production are located on a plasmid rather than being integrated into the chromosome. dergipark.org.trresearchgate.net In the strain Enterococcus mundtii NFRI 7393, from which this compound was first characterized, the mun locus is found on a 50-kb plasmid named pML1. researchgate.netnih.govcapes.gov.brdergipark.org.trresearchgate.net Similarly, in E. mundtii QU 25, the mundticin gene cluster was identified on a plasmid designated pQY024. oup.com The plasmid-borne nature of these genes is a common feature for many bacteriocins produced by lactic acid bacteria and allows for their potential transfer between compatible bacterial strains. asm.orgasm.orgasm.org While some bacteriocin genes are found on chromosomes, the available evidence for this compound points exclusively to a plasmid location. asm.org
Transcriptional Regulation and Environmental Controls on Gene Expression
The production of this compound is subject to regulation at the transcriptional level and is influenced by environmental conditions. While the mun locus does not appear to contain the three-component regulatory systems (inducing peptide, histidine kinase, response regulator) often found with other class IIa bacteriocins, its expression is tightly controlled. mdpi.com
Studies on E. mundtii have shown that bacteriocin production is significantly affected by the composition of the growth medium, pH, and temperature. dergipark.org.trresearchgate.net Optimal production has been observed in specific media, such as MRS broth, at a controlled initial pH of 6.2 and a temperature of 30°C. dergipark.org.tr The addition of certain carbon sources, like sucrose (B13894), has also been shown to enhance bacteriocin yield. dergipark.org.tr Peak bacteriocin activity is typically detected during the late logarithmic or early stationary phase of bacterial growth. dergipark.org.tr This indicates that gene expression is linked to cell density and the physiological state of the culture, controlled by environmental stimuli. mdpi.com
Table 2: Environmental Factors Influencing this compound Production
| Factor | Optimal Condition | Reference |
|---|---|---|
| Growth Medium | MRS Broth | dergipark.org.tr |
| Initial pH | 6.2 | dergipark.org.tr |
| Incubation Temperature | 30°C | dergipark.org.tr |
| Carbon Source | 1% (w/v) Sucrose | dergipark.org.tr |
| Growth Phase for Peak Production | Early Stationary Phase | nih.govdergipark.org.tr |
Post-Translational Modification Pathways of the Precursor Peptide
This compound, like other class II bacteriocins, is synthesized as an inactive precursor peptide that must undergo post-translational modification to become a fully active antimicrobial agent. sciepub.comoup.com The primary and most critical modification is the proteolytic processing of the prepeptide encoded by the munA gene. researchgate.net
This process involves the removal of the 15-amino-acid N-terminal leader sequence from the 58-amino-acid precursor. This cleavage event is carried out by the MunB protein during the transport process across the cell membrane. oup.comresearchgate.net The pre-peptide contains a conserved double-glycine (or "GG") processing site, which is the recognition signal for the proteolytic domain of the ABC transporter. oup.com
Following the cleavage of the leader peptide, the mature 43-amino-acid this compound peptide is released outside the cell. researchgate.net Further modification includes the formation of a single disulfide bond between two cysteine residues at positions 9 and 14 of the mature peptide. mdpi.com This bond is crucial for the correct folding and structural stability of the bacteriocin, which is essential for its antimicrobial activity. mdpi.com
Table 3: this compound Peptide Characteristics
| Characteristic | Precursor Peptide | Mature Peptide | Reference |
|---|---|---|---|
| Length (amino acids) | 58 | 43 | researchgate.netnih.gov |
| Key Feature | Contains N-terminal leader sequence. | Active antimicrobial form; contains one disulfide bond (Cys9-Cys14). | mdpi.com |
Cellular Secretion and Export Systems: Involvement of ATP-Binding Cassette (ABC) Transporters
The secretion of this compound from the producer cell is a critical step in its biosynthesis and external activity. This process is mediated by a dedicated export system involving an ATP-Binding Cassette (ABC) transporter, which is a hallmark of the transport mechanism for many class I and class II bacteriocins. oup.com The genetic determinants for the production of this compound are organized in an operon, referred to as the mun locus, which is located on a 50-kb plasmid designated pML1 in Enterococcus mundtii NFRI 7393. nih.govnih.gov This locus encompasses the genes necessary for both the synthesis of the bacteriocin and its transport out of the cell.
The mun locus is comprised of three essential genes: munA, munB, and munC. nih.govsciepub.com The structural gene, munA, encodes the 58-amino-acid precursor of this compound. nih.govnih.gov The munC gene is responsible for encoding a 98-amino-acid immunity protein that protects the producer strain from the antimicrobial action of its own bacteriocin. nih.govnih.gov Central to the secretion process is the munB gene, which encodes a 674-amino-acid protein. nih.govnih.gov This protein is an ABC transporter, a member of a large superfamily of proteins that utilize the energy from ATP hydrolysis to transport various substrates across cellular membranes. nih.govebi.ac.uk The MunB protein is specifically involved in the translocation and processing of the this compound precursor. nih.govresearchgate.net
Research has shown that the MunB transporter exhibits significant homology with other ABC transporters associated with bacteriocin production, such as EntT and CbnT. nih.gov A noteworthy characteristic of the this compound secretion system is the apparent absence of a requirement for an accessory transport protein. oup.com In many other class II bacteriocin transport systems, an accessory protein is considered essential for the proper functioning of the ABC transporter. oup.com However, studies involving the heterologous expression of this compound in hosts like Enterococcus faecium, Lactobacillus curvatus, and Lactococcus lactis have demonstrated that the successful secretion of the bacteriocin can be achieved by cloning only the munA, munB, and munC genes. oup.comnih.gov This indicates that the MunB transporter is solely responsible for the export of this compound. oup.com
The ABC transporter for Mundticin L, a closely related bacteriocin, also consists of 674 amino acids and shares a high degree of identity (98%) with the transporters for this compound and enterocin CRL35. nih.gov This high level of conservation underscores the specialized and efficient nature of this transport system within the mundticin group of bacteriocins.
The table below summarizes the key genetic determinants involved in the secretion and export of this compound.
| Gene | Encoded Protein | Function | Size (amino acids) |
| munA | This compound precursor | Precursor of the bacteriocin | 58 |
| munB | ABC transporter | Translocation and processing of this compound | 674 |
| munC | Immunity protein | Provides immunity to the producer cell | 98 |
Structural Features and Sequence Homology
Primary Sequence Elucidation of Mundticin (B1577348) KS
The primary structure of Mundticin KS was first determined through a combination of protein purification, N-terminal sequencing, and the sequencing of the corresponding gene cluster. nih.govnih.gov The mature this compound is a 43-amino-acid peptide. nih.govnih.govresearchgate.net It is initially synthesized as a 58-amino-acid precursor peptide, known as a pre-peptide, which includes a 15-amino-acid N-terminal leader sequence. researchgate.net This leader peptide is cleaved off during the maturation process to yield the active bacteriocin (B1578144). asm.org
The gene responsible for encoding the this compound precursor is designated munA. nih.govresearchgate.net This gene is part of the mun locus, a gene cluster that also includes munB, which encodes a protein involved in the translocation and processing of the bacteriocin, and munC, which encodes an immunity protein that protects the producer strain from its own bacteriocin. nih.govnih.govresearchgate.net The complete amino acid sequence of the mature this compound has been unambiguously determined. nih.govnih.gov
Comparative Sequence Analysis with Related Bacteriocins (e.g., Mundticin ATO6)
This compound shares a high degree of sequence homology with other class IIa bacteriocins, particularly those produced by other strains of Enterococcus mundtii. The most closely related bacteriocin is Mundticin ATO6. nih.govnih.gov The amino acid sequences of this compound and Mundticin ATO6 are nearly identical, with a notable exception at their C-termini. nih.govnih.gov This difference lies in the inversion of the last two amino acids: this compound has a C-terminal sequence of Lys-Ser, while Mundticin ATO6 terminates with Ser-Lys. nih.gov
Another closely related bacteriocin is Enterocin (B1671362) CRL35, which has an identical mature peptide sequence to this compound. nih.govresearchgate.net However, differences exist in the leader peptide sequences of their respective precursors. nih.gov Mundticin L is another related bacteriocin that differs from this compound by a single amino acid substitution within the conserved N-terminal motif. nih.govresearchgate.net
A comparison of the amino acid sequences of this compound and other related class IIa bacteriocins is presented in the table below.
| Bacteriocin | N-Terminal Region | C-Terminal Region | Key Differences from this compound |
| This compound | KYYGNGVSCNKKGCSVDW | GKAIGIIGNNSAANLATGGAAGWKS | Reference sequence |
| Mundticin ATO6 | KYYGNGVSCNKKGCSVDW | GKAIGIIGNNSAANLATGGAAGWSK | Inversion of the last two C-terminal amino acids (Ser-Lys instead of Lys-Ser). nih.gov |
| Enterocin CRL35 | KYYGNGVSCNKKGCSVDW | GKAIGIIGNNSAANLATGGAAGWKS | Identical mature peptide sequence, but differences in the leader peptide of the precursor. nih.govresearchgate.net |
| Mundticin L | KYYGNGL SCNKKGCSVDW | GKAIGIIGNNSAANLATGGAAGWKS | Leucine (B10760876) (L) residue at position 5 of the YGNGX motif instead of Valine (V). nih.govresearchgate.net |
Identification of Key Structural Motifs and Conserved Amino Acid Regions
This compound, like other class IIa bacteriocins, possesses distinct structural motifs and conserved regions that are crucial for its antimicrobial activity.
A hallmark of this bacteriocin class is the highly conserved N-terminal "pediocin box" or YGNGV motif. mdpi.com In this compound, this motif is present as KYYGNGV at positions 2-8. This region is known to be essential for the bacteriocin's activity. nih.gov
Another critical structural feature is a disulfide bond formed between two cysteine residues at positions 9 and 14 (Cys9 and Cys14). nih.govmdpi.com This disulfide bridge is well-conserved among class IIa bacteriocins and plays a significant role in stabilizing the N-terminal β-sheet-like domain. asm.orgmdpi.com
The C-terminal region of class IIa bacteriocins is generally more variable and is responsible for determining the target cell specificity. asm.org In some Mundticin variants, a conserved motif, IGNNxxANxxTGG, has been identified in the C-terminal region. sciepub.com
Structure-Activity Relationships: Implications of Structural Variations on Biological Functionality
The structural features of this compound are directly linked to its biological function. The N-terminal region, stabilized by the disulfide bond, is primarily associated with membrane permeabilization, the mechanism by which the bacteriocin kills target cells. asm.org The C-terminal domain, on the other hand, is crucial for recognizing and binding to specific receptors on the surface of target bacteria, thereby determining the antimicrobial spectrum. asm.org
The subtle difference in the C-terminal sequence between this compound and Mundticin ATO6 has been shown to affect their biological activity against certain bacterial strains. nih.govnih.gov Specifically, these two bacteriocins exhibit different levels of activity against particular Lactobacillus species, such as Lactobacillus plantarum and Lactobacillus curvatus, highlighting the importance of the C-terminal amino acids in target cell specificity. nih.govnih.gov
The substitution of valine with leucine in the YGNGV motif of Mundticin L, when compared to this compound, has been studied to understand the role of this specific residue. nih.govresearchgate.net While both leucine and valine are hydrophobic, the structural difference may influence the conformation of the N-terminal domain. nih.gov However, studies have suggested that this particular conservative substitution does not significantly alter the antimicrobial activity or spectrum, indicating that some degree of variation within this motif is tolerated without a substantial loss of function. researchgate.net
The integrity of the disulfide bond is considered essential for the stability and activity of class IIa bacteriocins, including this compound. asm.orgmdpi.com This bond provides structural rigidity to the N-terminal domain, which is necessary for its interaction with the target cell membrane. asm.org
Biological Activities and Spectrum of Action
Antagonistic Activity Against Gram-Positive Microorganisms
Mundticin (B1577348) KS demonstrates significant antagonistic activity against a range of Gram-positive bacteria. nih.govsciepub.com Its primary mechanism of action, characteristic of class IIa bacteriocins, involves targeting specific receptors on the cell surface of susceptible bacteria, leading to cell death. sciepub.com
Inhibition of Listeria Species
A hallmark of Mundticin KS is its strong inhibitory effect against Listeria species, most notably Listeria monocytogenes, a significant foodborne pathogen. nih.govacademicjournals.org Research has consistently shown that this compound is highly active against numerous strains of Listeria monocytogenes, including laboratory, clinical, and food-isolated strains. sciepub.comacademicjournals.org The minimal inhibitory concentrations (MICs) of this compound for Listeria spp. are in the nanomolar range, highlighting its potency. sciepub.com Studies have indicated that food-isolated strains of Listeria may be less resistant to this compound compared to strains isolated from patients or the environment. sciepub.com The presence of specific mannose phosphotransferase system (Man-PTS) receptors on the surface of Listeria cells is associated with their susceptibility to class IIa bacteriocins like this compound. sciepub.com
Activity Against Enterococcus Species
This compound also exhibits pronounced activity against various Enterococcus species. nih.govsciepub.com It has been shown to be effective against all tested strains of Enterococcus spp., including vancomycin-resistant enterococci (VRE) that harbor genes such as vanA, vanB, and vanC1,2. sciepub.com The inhibitory action extends to different species within the genus, such as Enterococcus faecium. nih.govresearchgate.net
Effects on Other Lactic Acid Bacteria
The activity of this compound against other lactic acid bacteria (LAB) is more varied. It has been found to inhibit the growth of certain Lactobacillus species, including Lactobacillus sakei and some strains of Lactobacillus plantarum and Lactobacillus curvatus. nih.govsciepub.comresearchgate.net However, other lactobacilli, such as Lactobacillus garvieae and Lactobacillus agilis, have shown resistance. sciepub.com this compound also completely inhibits the growth of Leuconostoc spp. and shows activity against some Pediococcus species. sciepub.com
Inhibition of Clostridium Species
The inhibitory spectrum of this compound includes certain species of the genus Clostridium. Notably, it is effective against Clostridium perfringens and Clostridium beijerinckii. sciepub.com However, its activity against other clostridia, such as Clostridium botulinum, has produced conflicting results in different studies. sciepub.comqascf.comqascf.com For the sensitive strains, the MICs were found to range from 15 to 241.3 ng/mL. sciepub.com
Antimicrobial Activity Against Gram-Negative Microorganisms (Specific Cases)
Generally, this compound, like other class IIa bacteriocins, has a narrow spectrum of activity primarily targeting Gram-positive bacteria. nih.govacademicjournals.org Most studies report no inhibitory activity against Gram-negative bacteria. nih.govacademicjournals.org However, some research has indicated that under certain conditions or when produced by specific strains, the cell-free supernatant containing this compound may exhibit activity against some Gram-negative bacteria, including Pseudomonas aeruginosa and Shewanella putrefaciens. researchgate.netnih.govmdpi.com It is important to note that this activity is not a consistent finding across all studies.
Methodologies for Quantitative and Qualitative Assessment of Antimicrobial Activity
Several standard laboratory methods are employed to evaluate the antimicrobial efficacy of this compound.
Qualitative Assessment:
Agar (B569324) Well Diffusion Assay: This is a common method where wells are made in an agar plate seeded with a sensitive indicator strain. scielo.brunipa.it A solution containing this compound is placed in the wells, and the plate is incubated. A clear zone of inhibition around the well indicates antimicrobial activity. unipa.it
Spot-on-Lawn Method: In this technique, a small volume of the this compound solution is spotted onto the surface of an agar plate that has been inoculated with an indicator microorganism. nih.gov A clear zone of inhibition after incubation signifies positive activity. nih.gov
Double-Agar Layer Test: This method involves inoculating a producer strain onto an agar plate, followed by overlaying with a soft agar layer seeded with the indicator strain. academicjournals.org Inhibition zones are observed after incubation.
Quantitative Assessment:
Critical Dilution Assay: This method determines the antimicrobial activity in arbitrary units per milliliter (AU/mL). unipa.it Serial dilutions of the this compound solution are prepared and tested against an indicator strain. The activity is defined as the reciprocal of the highest dilution that still shows a clear zone of inhibition. nih.govunipa.it
Minimal Inhibitory Concentration (MIC) Determination: MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is typically determined using broth microdilution or agar dilution methods, where various concentrations of this compound are tested against a standardized inoculum of the target bacterium. sciepub.com
The following table summarizes the antimicrobial spectrum of this compound based on various studies.
| Target Microorganism | Activity | References |
| Listeria monocytogenes | Inhibited | nih.govsciepub.comacademicjournals.orgacademicjournals.org |
| Enterococcus spp. | Inhibited | nih.govsciepub.com |
| Vancomycin-Resistant Enterococcus | Inhibited | sciepub.com |
| Lactobacillus sakei | Inhibited | sciepub.com |
| Lactobacillus plantarum | Variable | nih.govresearchgate.net |
| Lactobacillus curvatus | Variable | nih.govresearchgate.net |
| Leuconostoc spp. | Inhibited | sciepub.com |
| Pediococcus spp. | Variable | sciepub.com |
| Clostridium perfringens | Inhibited | sciepub.com |
| Clostridium beijerinckii | Inhibited | sciepub.com |
| Clostridium botulinum | Conflicting | sciepub.comqascf.comqascf.com |
| Pseudomonas aeruginosa | Reported in some cases | researchgate.netnih.govmdpi.com |
| Shewanella putrefaciens | Reported in some cases | researchgate.netnih.govmdpi.com |
Mechanisms of Antimicrobial Action
Identification of Cellular Targets and Receptor Interactions
The bactericidal action of Mundticin (B1577348) KS is not a random process of membrane disruption but is initiated by a specific interaction with a cellular receptor. For class IIa bacteriocins, the primary target receptor on sensitive cells is the mannose phosphotransferase system (Man-PTS), a sugar transporter complex. sciepub.commdpi.com The specificity of Mundticin KS for certain bacteria is largely determined by the presence and structure of this receptor on the cell surface. sciepub.comunit.no
The Man-PTS is composed of multiple subunits, and research has identified the membrane-embedded IIC and IID protein complexes as the specific docking sites for class IIa bacteriocins. mdpi.comunit.nomdpi.com The bacteriocin (B1578144) binds to these components, an interaction that is crucial for its subsequent antimicrobial activity. unit.no While the N-terminal region of class IIa bacteriocins contains a highly conserved "pediocin box" (YGNGV motif), the C-terminal region is more variable and is believed to be responsible for determining the specific target cell range. asm.orgmdpi.com This suggests that the C-terminal half of the peptide plays a significant role in the recognition of and binding to the Man-PTS receptor. asm.org The interaction is thought to be chiral, meaning it is stereospecific, which further supports the receptor-mediated model over non-specific membrane perturbation. asm.org
| Component | Description | Role in Antimicrobial Action |
| Mannose Phosphotransferase System (Man-PTS) | A multi-subunit sugar transport system found in the membrane of target bacteria. | The primary cellular receptor for this compound and other class IIa bacteriocins. sciepub.commdpi.com |
| Man-PTS Subunit IIC | An integral membrane protein of the Man-PTS complex. | Acts as a specific binding site for the bacteriocin, with its extracellular loop being a key region for recognition. unit.no |
| Man-PTS Subunit IID | Another integral membrane protein of the Man-PTS complex. | Works in conjunction with the IIC subunit to form the complete receptor site for bacteriocin docking. unit.nomdpi.com |
Membrane Interaction and Permeabilization Dynamics
Following the initial binding to the Man-PTS receptor, this compound transitions from a soluble peptide to a membrane-inserted state. This process is facilitated by both electrostatic and hydrophobic interactions. asm.org As a cationic peptide with a net positive charge at physiological pH, this compound is initially attracted to the negatively charged components of the bacterial cell membrane, such as teichoic acids and phospholipids. frontiersin.org
Once docked onto the Man-PTS receptor, the peptide inserts itself into the lipid bilayer. mdpi.commpg.de This insertion disrupts the local membrane structure and compromises its integrity, leading to permeabilization. asm.orgsciepub.com The membrane becomes leaky, allowing the efflux of small intracellular molecules and ions. sciepub.com This disruption is a critical step in the cascade of events that ultimately leads to cell death. researchgate.net
Formation of Ion Channels and Disruption of Cellular Homeostasis
The permeabilization of the target cell membrane by this compound is primarily due to the formation of pores or ion channels. sciepub.commpg.de After inserting into the membrane with the help of the Man-PTS receptor, multiple bacteriocin molecules are thought to aggregate to form these transmembrane channels. mdpi.com
The formation of these pores has catastrophic consequences for the target cell. The channels allow for the uncontrolled passage of ions across the membrane, which leads to the rapid dissipation of the cell's proton motive force (PMF). sciepub.com The PMF is essential for vital cellular processes, including ATP synthesis, nutrient transport, and maintaining intracellular pH. Its collapse leads to a severe energy crisis, halting ATP production and disrupting cellular homeostasis. sciepub.com This ultimately results in the leakage of essential intracellular contents and the death of the bacterial cell. sciepub.commpg.de
Resistance Mechanisms in Target Organisms
Bacteria can develop resistance to this compound and other class IIa bacteriocins through various mechanisms. These include the production of specific immunity proteins by the producing strain to avoid self-intoxication and the development of resistance in target strains through genetic or physiological modifications.
The organism that produces this compound, Enterococcus mundtii, possesses a specific self-protection mechanism to avoid being killed by the bacteriocin it synthesizes. This protection is conferred by an endogenous immunity protein, designated MunC. asm.orgresearchgate.net The gene encoding this protein, munC, is located within the same genetic cluster, or operon, as the gene for the bacteriocin precursor (munA) and the gene for the ABC transporter protein responsible for its secretion (munB). asm.orgresearchgate.net
The MunC immunity protein is a 98-amino-acid polypeptide that is thought to interact with the this compound peptide or the Man-PTS receptor complex, thereby preventing the bacteriocin from forming a lethal pore in the producer cell's own membrane. researchgate.netresearchgate.net The crystal structure of the this compound immunity protein has been determined, providing insights into its function. nih.gov This genetic linkage of the bacteriocin, its transport machinery, and its immunity protein ensures that the organism is protected while effectively producing the antimicrobial peptide. asm.org
| Gene | Encoded Protein | Function |
| munA | This compound precursor | The pre-peptide that is processed and secreted as the mature bacteriocin. asm.orgresearchgate.net |
| munB | ABC Transporter | A protein involved in the translocation and processing of the bacteriocin out of the cell. asm.orgresearchgate.net |
| munC | This compound Immunity Protein | A 98-amino-acid protein that provides specific immunity to the producing organism. asm.orgresearchgate.net |
Target bacteria can acquire resistance to this compound through mechanisms that prevent the bacteriocin from effectively binding to or permeabilizing the cell membrane. One of the primary mechanisms of resistance is the alteration or downregulation of the Man-PTS receptor. unit.no By reducing the expression of the man-PTS genes, the target cell presents fewer docking sites for the bacteriocin, thereby decreasing its sensitivity. unit.no
Another documented resistance mechanism involves changes in the composition of the cell membrane's phospholipids. plos.org Studies on Enterococcus faecium mutants resistant to this compound revealed significant reductions in the content of anionic phospholipids, specifically phosphatidylglycerol (PG) and cardiolipin. plos.org Since the initial interaction between the cationic bacteriocin and the membrane is partly electrostatic, a reduction in these negatively charged lipids can weaken the attraction and subsequent insertion of this compound, leading to increased resistance. plos.org
Production and Purification Methodologies
Optimization of Fermentation Conditions for Enhanced Mundticin (B1577348) KS Yield
The composition of the culture medium plays a pivotal role in the growth of the producing microorganism and the synthesis of Mundticin KS. Studies have investigated various media to determine the most suitable for maximizing bacteriocin (B1578144) production.
One study evaluated the production of this compound by Enterococcus mundtii YB6.30 in several media, including de Man, Rogosa, and Sharpe (MRS) broth, Brain Heart Infusion (BHI) broth, M17 broth, Luria-Bertani (LB) broth, and Trypticase Soy Broth (TSB). researchgate.net The results indicated that MRS broth was the most effective for achieving high levels of bacteriocin activity. researchgate.netresearcher.life
Table 1: Effect of Different Culture Media on this compound Production
| Culture Medium | Bacteriocin Activity (AU/mL) |
|---|---|
| MRS Broth | 1200 |
| BHI Broth | 800 |
| M17 Broth | 600 |
| TSB | 400 |
| LB Broth | 200 |
This table is based on data from a study investigating the optimization of this compound production and may not be exhaustive. researchgate.net
The initial pH of the culture medium and the incubation temperature are critical factors that directly affect both microbial growth and bacteriocin synthesis. unipa.itmdpi.com
Research has shown that this compound production is optimal within a neutral to slightly acidic pH range. For instance, E. mundtii strains have demonstrated higher bacteriocin activity at initial pH values between 6.0 and 8.0. unipa.it A study focusing on E. mundtii YB6.30 identified an initial pH of 6.2 as optimal for this compound production. researchgate.netresearcher.life
Temperature also plays a crucial role. While the producing strains can grow over a range of temperatures, bacteriocin production is often highest within a specific range. Studies have reported that temperatures between 30°C and 37°C are generally favorable for this compound production. unipa.it For E. mundtii NFRI 7393, production was observed at temperatures from 15°C to 40°C, but it significantly decreased at 42°C and ceased at 45°C. nih.gov Another study found that for E. mundtii YB6.30, an incubation temperature of 30°C was optimal. researchgate.netresearcher.life
Table 2: Influence of Initial pH and Temperature on this compound Production by E. mundtii YB6.30
| Initial pH | Bacteriocin Activity (AU/mL) | Incubation Temperature (°C) | Bacteriocin Activity (AU/mL) |
|---|---|---|---|
| 4.5 | 400 | 25 | 800 |
| 5.5 | 800 | 30 | 1200 |
| 6.2 | 1200 | 37 | 800 |
| 7.4 | 800 | 40 | 600 |
| 8.5 | 600 |
This table is based on data from a study investigating the optimization of this compound production and may not be exhaustive. researchgate.net
The type and concentration of carbon sources in the fermentation medium can significantly impact the yield of this compound. Different strains of E. mundtii may exhibit preferences for specific sugars.
A study investigating E. mundtii YB6.30 examined the effect of glucose, fructose, lactose (B1674315), and sucrose (B13894) as carbon sources. researchgate.net It was found that sucrose at a concentration of 1% (w/v) in a modified MRS broth resulted in the highest bacteriocin activity. researchgate.netresearcher.life In another study, glucose and lactose were used as carbohydrate sources for the production of this compound by E. mundtii B-8398. sciepub.com
Table 3: Impact of Carbon Source on this compound Production by E. mundtii YB6.30
| Carbon Source (2% w/v) | Bacteriocin Activity (AU/mL) |
|---|---|
| Glucose | 800 |
| Fructose | 600 |
| Lactose | 400 |
| Sucrose | 1200 |
This table is based on data from a study investigating the optimization of this compound production and may not be exhaustive. researchgate.net
Impact of Initial pH and Incubation Temperature
Scalable Approaches for this compound Production
For the industrial application of this compound, scalable and cost-effective production methods are essential. researchgate.netfrontiersin.org One innovative approach involves the integration of cultivation and purification steps. A study demonstrated that adding 10% of the sorbent CM Sephadex C-25 to the culture medium before cultivation could significantly increase the yield of this compound by 2.9 times compared to conventional methods. sciepub.comsciepub.com This method not only enhances production but also facilitates a one-stage purification process. sciepub.com
Heterologous expression systems also offer a promising scalable approach. This compound has been successfully expressed in hosts such as Escherichia coli, Lactococcus lactis, and Saccharomyces cerevisiae. nih.govfrontiersin.orgnih.gov These systems can potentially produce large quantities of the bacteriocin, although optimization of expression conditions is crucial to maximize yield and ensure the production of an active peptide. frontiersin.orgnih.gov
Advanced Downstream Processing and Purification Techniques
Following fermentation, this compound must be recovered and purified from the culture supernatant. This downstream processing is a critical step to obtain a concentrated and pure product.
Ammonium (B1175870) sulfate (B86663) precipitation is a widely used and effective initial step for concentrating this compound from the culture supernatant. nih.govresearchgate.netasm.org This method involves adding ammonium sulfate to the cell-free supernatant to a specific saturation level, which causes the bacteriocin to precipitate. nih.gov
In one study, ammonium sulfate precipitation at a final concentration of 60% (w/v) resulted in an approximately 50-fold increase in the specific activity of this compound with an 80% recovery. nih.govresearchgate.net This technique serves as an efficient concentration method before further purification steps. nih.gov The precipitate is typically collected by centrifugation and then resuspended in a suitable buffer for subsequent chromatographic purification. nih.gov
Table 4: Purification of this compound from E. mundtii NFRI 7393 Culture Supernatant
| Purification Step | Total Protein (mg) | Total Activity (AU) | Specific Activity (AU/mg) | Yield (%) | Purification (fold) |
|---|---|---|---|---|---|
| Culture Supernatant | 12,500 | 1,280,000 | 102.4 | 100 | 1 |
| Ammonium Sulfate Precipitation (60%) | 200 | 1,024,000 | 5,120 | 80 | 50 |
This table is based on data from a study on the biochemical and genetic characterization of this compound and may not be exhaustive. nih.gov
Chromatographic Separation Techniques (e.g., Ion-Exchange, Solid-Phase Extraction)
The purification of this compound, a class IIa bacteriocin produced by strains of Enterococcus mundtii, is a critical step to obtain a product of high purity for detailed characterization and potential applications. Various chromatographic techniques have been employed to this end, primarily leveraging the cationic and hydrophobic nature of the peptide. These methods often involve a multi-step strategy to effectively separate this compound from other components in the culture supernatant. nih.govresearchgate.netcapes.gov.brasm.org
A common initial step in the purification process is ammonium sulfate precipitation, which serves to concentrate the bacteriocin from the culture medium. nih.gov Following this, a combination of ion-exchange chromatography and solid-phase extraction is frequently utilized to achieve homogeneity. nih.govresearchgate.netcapes.gov.brasm.org
Ion-Exchange Chromatography (IEC)
Cation-exchange chromatography is a particularly effective method for this compound purification due to the peptide's net positive charge at specific pH values. nih.govsciepub.comsartorius.com Researchers have successfully used matrices such as TSK-gel SP-TOYOPEARL 550(c) and CM Sephadex C-25 for this purpose. nih.govsciepub.com
In one approach, after ammonium sulfate precipitation, the crude extract is subjected to cation-exchange chromatography. nih.gov This step can lead to a significant increase in specific activity. For instance, using a TSK-gel SP-TOYOPEARL 550(c) column resulted in a 504-fold increase in specific activity with a recovery of 67.5%. nih.govresearchgate.net
Solid-Phase Extraction (SPE)
Solid-phase extraction, often utilizing a reverse-phase mechanism, is typically the final step in the purification sequence for this compound. nih.govsciepub.com This technique separates molecules based on their hydrophobicity. A C18 solid-phase extraction column is commonly used for this purpose. sciepub.com The application of SPE can dramatically increase the purity and specific activity of the final product. One study reported that this final step led to the largest increase in specific activity, achieving a 1,930-fold purification with a 25.6% recovery. nih.govresearchgate.net The final specific activity of the purified this compound was approximately 3.3 × 10^6 AU/mg. nih.gov
The following table summarizes the results of a typical multi-step purification process for this compound from Enterococcus mundtii NFRI 7393:
| Purification Step | Total Protein (mg) | Total Activity (AU) | Specific Activity (AU/mg) | Yield (%) | Purification (fold) |
|---|---|---|---|---|---|
| Culture Supernatant | 1680 | 1.1 x 10^6 | 6.5 x 10^2 | 100 | 1 |
| Ammonium Sulfate (60%) | 27.2 | 8.8 x 10^5 | 3.2 x 10^4 | 80 | 49.2 |
| SP-TOYOPEARL | 2.2 | 7.4 x 10^5 | 3.3 x 10^5 | 67.3 | 507.7 |
| C18 SPE | 0.086 | 2.8 x 10^5 | 3.3 x 10^6 | 25.5 | 5076.9 |
Electrophoretic and Spectroscopic Assessment of Purity
Following purification, the homogeneity and molecular weight of this compound are assessed using electrophoretic and spectroscopic techniques.
Electrophoretic Assessment
Tricine-sodium dodecyl sulfate-polyacrylamide gel electrophoresis (Tricine-SDS-PAGE) is a standard method for evaluating the purity and determining the apparent molecular mass of peptides like this compound. nih.govresearchgate.net This technique is particularly well-suited for separating low molecular weight proteins. sciepub.com After purification, this compound typically appears as a single band on a Coomassie brilliant blue-stained gel, confirming its homogeneity. nih.govresearchgate.net The molecular weight of this compound has been estimated to be approximately 3.0 kDa through this method. scielo.br
To confirm that the purified band corresponds to the active bacteriocin, an overlay assay can be performed. nih.govresearchgate.net In this assay, after electrophoresis, the gel is overlaid with an indicator organism, such as Listeria monocytogenes, embedded in agar (B569324). nih.govresearchgate.net A zone of inhibition corresponding to the position of the peptide band confirms its antimicrobial activity. nih.govresearchgate.net
Spectroscopic Assessment
Mass spectrometry is a powerful tool for the precise determination of the molecular mass of this compound and for obtaining sequence information. sciepub.comsciepub.comresearchgate.net Matrix-assisted laser desorption/ionization–time of flight (MALDI-TOF) mass spectrometry has been used to analyze purified this compound. sciepub.com This analysis provides a highly accurate molecular weight and can confirm the primary structure of the peptide. sciepub.comsciepub.com For instance, mass spectral analysis of this compound produced by E. mundtii B-8398 showed a high degree of similarity to other previously studied mundticins. sciepub.comsciepub.com
The combination of electrophoretic and spectroscopic analyses provides a comprehensive assessment of the purity and identity of the purified this compound, ensuring a well-characterized product for further study. nih.govsciepub.comsciepub.com
Genetic Engineering and Heterologous Expression Studies
Engineering of Producer Strains for Improved Biosynthesis and Secretion
The biosynthesis of Mundticin (B1577348) KS is governed by a dedicated gene cluster, the mun locus, which is located on a 50-kb plasmid designated pML1 in its native producer, Enterococcus mundtii NFRI 7393. nih.govresearchgate.netnih.gov This locus comprises three essential genes: munA, munB, and munC. nih.govresearchgate.netmdpi.com The munA gene encodes the 58-amino-acid precursor of Mundticin KS, which includes an N-terminal leader peptide. nih.govresearchgate.netmdpi.com The munB gene product is a 674-amino-acid protein that functions as an ABC transporter, responsible for the translocation and processing of the bacteriocin (B1578144). nih.govresearchgate.netmdpi.com Finally, munC encodes a 98-amino-acid immunity protein that protects the producer strain from its own antimicrobial peptide. nih.govresearchgate.netmdpi.com
Deletion analysis of the mun locus has confirmed the function of these genes. Transformants containing the entire mun locus were capable of both producing this compound and exhibiting immunity, while those lacking key components, such as the munA promoter or the munC gene, lost the ability to produce the bacteriocin or its associated immunity. nih.gov
Recombinant Expression of this compound in Heterologous Host Systems (e.g., Escherichia coli, Lactic Acid Bacteria)
The expression of this compound in heterologous hosts is a key strategy for overcoming the potential safety concerns associated with some Enterococcus species and for facilitating large-scale production in food-grade microorganisms.
Escherichia coli has been successfully used as a host for the expression of recombinant this compound. nih.govresearchgate.net In these systems, the mature peptide has been expressed with an N-terminal His-tag to simplify purification through affinity chromatography. nih.gov Interestingly, the His-tagged recombinant this compound (His-rMunKS) initially showed low bacteriocin activity, which was significantly increased upon cleavage of the tag with rTEV protease, indicating that the N-terminal extension can interfere with the peptide's function. nih.gov
More significantly for food applications, this compound has been successfully expressed in various lactic acid bacteria (LAB) . By transforming a recombinant plasmid containing the entire mun locus, researchers have achieved production of this compound in heterologous hosts such as Enterococcus faecium, Lactobacillus curvatus, and Lactococcus lactis. nih.govresearchgate.netnih.gov A noteworthy finding from these studies is that, unlike many other class IIa bacteriocins, the secretion of this compound in these hosts does not appear to require a dedicated accessory transport protein. researchgate.netasm.org The ability to express functional this compound using only the munA, munB, and munC genes simplifies the genetic engineering process for production in these industrially relevant bacteria.
The following table summarizes the key findings related to the heterologous expression of this compound.
| Host Organism | Expression System Details | Key Findings | Citations |
| Escherichia coli | Expression of His-tagged recombinant this compound (His-rMunKS) and Mundticin ATO6 (His-rMunATO6). | His-tag reduced activity; cleavage of the tag restored higher activity. Allowed for comparison of the two variants. | nih.govresearchgate.net |
| Enterococcus faecium | Transformation with a recombinant plasmid (pRK1) containing the complete mun locus (munA, munB, munC). | Successful production and secretion of active this compound. Demonstrated that an accessory transport protein is not required. | nih.govresearchgate.netresearchgate.net |
| Lactobacillus curvatus | Transformation with a plasmid containing the mun locus. | Successful expression of this compound, indicating the transport system is functional in this host. | nih.govresearchgate.netresearchgate.net |
| Lactococcus lactis | Transformation with a plasmid containing the mun locus. | Successful expression of this compound. The host's own transport systems might assist in secretion. | nih.govresearchgate.net |
Rational Design and Directed Mutagenesis of this compound Variants for Altered or Enhanced Activity
Rational design and directed mutagenesis are powerful tools to create bacteriocin variants with improved characteristics, such as enhanced antimicrobial activity, a broader spectrum of inhibition, or increased stability. researchgate.net While extensive mutagenesis studies specifically on this compound are not widely reported, comparisons with naturally occurring variants provide significant insights into its structure-function relationship, guiding future engineering efforts.
A key comparison is between this compound and Mundticin ATO6 . These two bacteriocins are nearly identical, with the only difference being an inversion of the last two amino acids at their C-termini. nih.govresearchgate.net When both peptides were expressed as recombinant proteins in E. coli, they exhibited different activity levels against certain Lactobacillus strains, such as Lactobacillus plantarum and Lactobacillus curvatus. nih.govresearchgate.netnih.gov This finding underscores the importance of the C-terminal region for the target specificity of this compound. nih.gov
Further insights come from the characterization of Mundticin L , a natural variant with a single amino acid substitution within the highly conserved N-terminal YGNGV motif, where Valine is replaced by Leucine (B10760876) (YGNGL). nih.govresearchgate.net This motif is critical for the activity of class IIa bacteriocins. However, when the activity of Mundticin L was compared to Mundticin ATO6, no significant differences in activity levels or antimicrobial spectrum were observed against the tested indicator strains. nih.gov This suggests that some conservative substitutions within this key motif may be well-tolerated without negatively impacting function. nih.gov
While techniques like site-directed mutagenesis and DNA shuffling have been applied to other class IIa bacteriocins like pediocin PA-1 to generate mutants with enhanced activity against specific spoilage organisms, similar detailed studies on this compound are yet to be published. asm.orgasm.orgnih.gov The existing knowledge of natural variants like Mundticin ATO6 and Mundticin L provides a solid foundation for future rational design, targeting the C-terminal region to modulate specificity and the N-terminal motif to potentially fine-tune activity. researchgate.net
The table below summarizes the findings from the analysis of natural this compound variants, which inform rational design strategies.
| Bacteriocin Variant | Key Structural Difference from this compound | Impact on Activity | Citations |
| Mundticin ATO6 | Inversion of the last two C-terminal amino acids. | Different activity against certain Lactobacillus species, highlighting the role of the C-terminus in target specificity. | nih.govresearchgate.netnih.gov |
| Mundticin L | Single amino acid change (Valine to Leucine) in the conserved YGNGV motif. | No significant difference in activity or spectrum against tested strains, suggesting some mutations in this motif are permissible. | nih.govresearchgate.net |
Strategic Applications in Microbial Control
Biopreservation Technologies in Food Systems
The use of bacteriocins like Mundticin (B1577348) KS as biopreservatives is a promising alternative to traditional chemical preservatives, aligning with consumer demand for natural and minimally processed foods. innovareacademics.in Bacteriocins can be applied to food in several ways: as a purified or semi-purified preparation, by inoculating the food with a bacteriocin-producing starter culture, or by using an ingredient previously fermented with a bacteriocin-producing strain. umn.edu
Enterococcus mundtii strains that produce Mundticin KS have been isolated from various fermented dairy products, including artisanal cheeses and fermented milk. researchgate.netasm.orgnih.gov These bacteria play a role in the sensory development and maturation of such products. nih.gov The presence of this compound can help to control the growth of undesirable bacteria, thereby extending the shelf life and enhancing the safety of these foods. nih.gov For instance, E. mundtii SCPM-O-B-8398 (E28), isolated from fermented milk, produces this compound and shows activity against common spoilage organisms like Listeria spp. and Clostridium perfringens. asm.orgnih.gov Studies have also isolated this compound-producing E. mundtii from sheep and goat colostrum, indicating its natural occurrence in dairy environments and its potential as a protective culture in dairy fermentations. nih.gov
| Target Food | Target Microorganism(s) | Observed Effect of this compound | Reference(s) |
| Dairy Products | Listeria spp., Clostridium perfringens | Inhibition of pathogen growth | asm.org, nih.gov |
| Fermented Foods | Listeria monocytogenes, Spoilage bacteria | Control of undesirable bacteria, shelf-life extension | researchgate.net, nih.gov |
| Meat (Ground Beef) | Listeria monocytogenes | High antimicrobial activity | conicet.gov.ar |
| Seafood (Fish) | Fish bacterial flora, Listeria innocua, Shewanella putrefaciens | Control of bacterial growth, synergistic inhibition with other antimicrobials | conicet.gov.ar, researchgate.net |
A novel approach to food preservation involves the incorporation of antimicrobial agents into packaging materials. innovareacademics.in Bacteriocins like this compound can be integrated into edible films or coatings to create active packaging that inhibits microbial growth on the food surface. innovareacademics.inresearchgate.net This method can help prevent recontamination of food products after processing. umn.edu While specific studies on incorporating this compound into packaging are emerging, the principle has been demonstrated with other bacteriocins like nisin, which has been used in coatings to control Listeria growth. umn.edu The potential for this compound in this application is significant, given its proven efficacy against key foodborne pathogens. researchgate.netresearchgate.net
Use in Meat and Seafood Preservation
Modulation of Host Microbiota for Animal Health and Biocontrol (e.g., Insect Gut Protection)
The gut microbiota plays a crucial role in animal health, and its modulation is a key area of research. This compound has been identified as a factor in the competitive exclusion of pathogenic bacteria within the gut of certain animals, particularly insects.
Studies on the cotton leafworm, Spodoptera littoralis, have revealed that the symbiotic gut bacterium Enterococcus mundtii produces this compound. asianscientist.commpg.decas.cn This production of this compound helps to shape the gut microbiome by inhibiting the growth of competing, and often pathogenic, bacterial species. asianscientist.commpg.de In young larvae, a variety of Enterococcus species are present, but as the larvae mature, the population of E. mundtii increases, leading to a higher concentration of this compound and the dominance of this beneficial symbiont. asianscientist.comcas.cn This process protects the insect host from infections. mpg.demdpi.com The purified this compound has been shown to effectively cure larvae infected with pathogenic Enterococcus faecalis. mdpi.com This mechanism of gut protection through bacteriocin (B1578144) production is thought to be a common strategy among insects. asianscientist.comcas.cn
Furthermore, research on horses has identified fecal strains of E. mundtii that produce this compound and exhibit broad inhibitory activity. nih.gov This suggests a potential application for these strains in optimizing the host microbiota to maintain animal health, possibly as a probiotic supplement for livestock. nih.govmdpi.com
| Host Animal | Role of this compound | Research Finding | Reference(s) |
| Cotton Leafworm (Spodoptera littoralis) | Gut Microbiota Modulation, Pathogen Inhibition | E. mundtii produces this compound, which inhibits competing bacteria and protects the host from pathogens. | asianscientist.com, mdpi.com, mpg.de, cas.cn |
| Horses | Potential Microbiota Optimization | Fecal E. mundtii strains produce this compound with broad inhibitory activity, suggesting potential for animal health applications. | nih.gov |
| Broiler Rabbits | Digestive Immunity Enhancement | A Mundticin-like substance from a horse-derived E. mundtii strain showed potential to improve digestive immunity. | mdpi.com |
Role in Microbiological Control in Agricultural Environments
The application of this compound extends beyond food preservation and animal health to microbiological control in agriculture. The presence of foodborne pathogens like Listeria monocytogenes in soil and on fresh produce is a significant concern.
Research has explored the use of this compound-producing E. mundtii strains as a biocontrol agent against L. monocytogenes in soil. researchgate.net The hypothesis is that these bacteriocin-producing strains can effectively reduce the levels of this pathogen in the soil, thereby preventing the contamination of vegetables at the pre-harvest stage. researchgate.net In soil model systems, the co-inoculation of E. mundtii with L. monocytogenes resulted in a significant decrease in the pathogen's population. researchgate.net This suggests that the application of such strains to agricultural soil could be a viable, chemical-free strategy to enhance the safety of fresh produce. researchgate.net
Advanced Research Methodologies for Mundticin Ks Characterization
High-Throughput Genomic and Proteomic Profiling of Producer Strains
Understanding the production of Mundticin (B1577348) KS begins with the genetic and proteomic analysis of the microorganisms that synthesize it, primarily strains of Enterococcus mundtii. High-throughput techniques have been instrumental in identifying and characterizing the genetic determinants and expression levels of this bacteriocin (B1578144).
Genomic Profiling: Initial research focused on identifying the genes responsible for Mundticin KS production. Through gene cloning and DNA sequencing, the mundticin gene cluster, or mun locus, was identified in producing strains like E. mundtii NFRI 7393. nih.govnih.govnih.gov In this strain, the locus is located on a 50-kb plasmid designated pML1. nih.govnih.gov The operon consists of three primary genes:
munA : Encodes the 58-amino-acid precursor peptide of this compound. nih.gov
munB : Encodes a 674-amino-acid ABC transporter protein responsible for the translocation and processing of the bacteriocin precursor. nih.gov
munC : Encodes a 98-amino-acid immunity protein that protects the producer cell from its own bacteriocin. nih.gov
Genome sequencing of other producing strains, such as E. mundtii B-8398, has confirmed the presence of this three-gene operon, establishing it as the core genetic basis for this compound biosynthesis. sciepub.com Furthermore, high-throughput transcriptome sequencing has been employed to study the real-time gene expression of E. mundtii in specific environments, such as the gut of the insect Spodoptera littoralis, providing insights into the conditions that trigger mundticin production.
Proteomic Profiling: Proteomics offers a direct way to detect and quantify the proteins expressed by a producer strain. Advanced proteomic workflows, utilizing techniques like liquid chromatography coupled with high-resolution mass spectrometry (e.g., TimsTOF), can rapidly characterize the entire proteome of bacterial strains. researchgate.net This approach has been successfully used to identify and quantify this compound among the thousands of proteins produced by Enterococcus species, confirming its expression and providing a means to measure its abundance relative to other cellular proteins. researchgate.net
Table 1: Genetic Locus for this compound Production (mun locus)
| Gene Name | Encoded Protein | Size (Amino Acids) | Function |
|---|---|---|---|
| munA | This compound Precursor | 58 | Precursor peptide that is processed to form mature this compound. nih.gov |
| munB | ABC Transporter | 674 | Translocation and processing of the bacteriocin. nih.gov |
| munC | This compound Immunity Protein | 98 | Confers immunity to the producer strain. nih.gov |
Mass Spectrometry-Based Techniques for Peptide Characterization and Quantification
Mass spectrometry (MS) is an indispensable tool for the precise characterization of peptides like this compound. It provides definitive data on molecular weight and amino acid sequence, confirming the peptide's identity and purity.
Initial characterization often involves Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS . This technique is used to determine the precise molecular weight of the purified peptide. For class IIa bacteriocins, which are highly similar, this information is crucial for confirming identity. For instance, the molecular weight of the related bacteriocin avicin A, which is 97% identical to this compound, was determined using MALDI-TOF MS. researchgate.net
For more detailed structural information and quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed. In this workflow, the purified peptide is first separated by liquid chromatography and then introduced into the mass spectrometer. The peptide is fragmented, and the resulting fragment ions are analyzed to determine the amino acid sequence. This method was used to reveal the complete and unambiguous primary structure of this compound, showing it is a 43-amino-acid peptide. nih.gov High-resolution instruments, such as the TimsTOF, enable not only the identification but also the accurate quantification of the bacteriocin in complex biological samples. researchgate.net
These MS-based approaches have been critical in distinguishing this compound from highly similar variants like Mundticin ATO6, which differs only by an inversion of the last two C-terminal amino acids. nih.govnih.gov
Table 2: Mass Spectrometry Findings for this compound and Related Peptides
| Technique | Application | Key Finding |
|---|---|---|
| MALDI-TOF MS | Molecular Weight Determination | Confirms the precise mass of the purified peptide, aiding in identification. researchgate.net |
| LC-MS/MS | Peptide Sequencing | Determined the complete 43-amino-acid primary structure of this compound. nih.gov |
| High-Resolution MS | Characterization & Quantification | Allows for the identification and quantification of this compound within a complex proteome. researchgate.net |
Structural Biology Approaches: Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for Three-Dimensional Structure Elucidation
Determining the three-dimensional (3D) structure of this compound and its associated immunity protein is essential for understanding its mechanism of action and specificity. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. whatislife.com
While a specific, experimentally determined 3D structure for this compound is not available in published literature, the structures of several homologous class IIa bacteriocins, such as sakacin P, leucocin A, and curvacin A, have been solved using NMR spectroscopy. nih.govnih.gov These studies reveal a conserved structural fold. In a membrane-mimicking environment, these peptides adopt a structure featuring:
An N-terminal β-sheet domain , which is structurally conserved and stabilized by a disulfide bridge. This region contains the consensus YGNGV motif critical for activity. nih.govmicrobiologyresearch.org
A C-terminal α-helical domain , which is more variable in sequence and is responsible for membrane penetration and target specificity. nih.govmicrobiologyresearch.org
A flexible hinge region connecting the two domains. microbiologyresearch.org
The 3D structures of class IIa bacteriocin immunity proteins, which are homologous to the MunC protein of this compound, have also been determined. nih.gov The NMR solution structure of ImB2, the immunity protein for carnobacteriocin B2, reveals a four-helix bundle topology. acs.org This structural information is crucial for understanding how the immunity protein recognizes its cognate bacteriocin and prevents self-intoxication.
Although X-ray crystallography provides high-resolution static structures, it requires the formation of well-ordered crystals, which can be challenging for peptides that are flexible or interact with membranes. whatislife.com To date, no crystal structure for this compound has been reported.
Biophysical Techniques: Fluorescence Spectroscopy and Microscopy for Membrane Interaction Studies
The primary mode of action for this compound, like other class IIa bacteriocins, is the permeabilization of the target cell membrane. Biophysical techniques, particularly those based on fluorescence, are pivotal for investigating these interactions in real-time.
Fluorescence Spectroscopy: This technique can monitor the peptide's interaction with model membranes (liposomes) or live bacterial cells. Tryptophan fluorescence spectroscopy has been used with other class IIa bacteriocins to track the penetration of the peptide into the membrane bilayer. asm.org Changes in the fluorescence signal of tryptophan residues within the peptide indicate their transition from an aqueous environment to the hydrophobic core of the membrane. asm.org
Fluorescence Anisotropy: This method measures changes in membrane fluidity. Studies on E. faecium mutants resistant to this compound revealed modifications in their membrane fatty acid and phospholipid composition, leading to a more rigid (less fluid) membrane. oup.com Fluorescence anisotropy can directly quantify such changes in fluidity upon bacteriocin interaction, providing evidence for the peptide's disruptive effect on membrane order. researchgate.net
Fluorescence Microscopy: Using peptides labeled with a fluorescent dye, microscopy can visualize the binding of the bacteriocin to the bacterial cell surface and its subsequent internalization or disruptive effects. This technique provides spatial and temporal information about the peptide's journey from the extracellular space to its target membrane.
While direct fluorescence studies on this compound are not extensively reported, the application of these techniques to other class IIa bacteriocins provides a clear framework for how its membrane-disrupting activity can be characterized. asm.orgoup.com
Computational Biology and Molecular Dynamics Simulations for Predictive Modeling
Computational biology and simulation offer powerful predictive tools to complement experimental research on this compound. These in silico methods can be used to model the structure of the peptide and simulate its dynamic interactions with other molecules, such as membrane lipids or protein receptors.
Structural Modeling: In the absence of an experimental structure, the 3D structure of this compound can be predicted using computational tools. Homology modeling can be used to build a model based on the known structures of related bacteriocins. researchgate.netajol.info More advanced de novo prediction methods, such as AlphaFold, can generate highly accurate 3D models from the amino acid sequence alone. ebi.ac.ukdeepmind.google The AlphaFold database, for instance, provides a predicted structure for the this compound immunity protein (MunC), which can be used to generate hypotheses about its function.
Molecular Dynamics (MD) Simulations: MD simulations are a computational "microscope" that can model the physical movements of atoms and molecules over time. Researchers have used MD simulations to study the stability of this compound and its interaction with target proteins. researchgate.netresearchgate.net For class IIa bacteriocins in general, simulations can:
Model the process of the peptide binding to and inserting into a bacterial membrane. researchgate.netacs.org
Analyze the formation of pores in the membrane, revealing how ions leak out of the target cell. researchgate.net
Investigate the specific amino acid residues that are critical for membrane binding and disruption. acs.org
Simulate the interaction between the bacteriocin and its immunity protein to understand the molecular basis of self-protection.
These computational approaches are invaluable for generating testable hypotheses about structure-function relationships and the precise molecular mechanism of this compound, guiding future experimental work. windows.netnih.gov
Future Research Directions and Unexplored Potential
Discovery and Characterization of Novel Mundticin (B1577348) KS-Like Bacteriocins
The search for novel antimicrobial agents is a continuous and critical endeavor. While Mundticin KS is a potent example, nature holds a vast reservoir of similar, yet distinct, bacteriocins waiting to be discovered. Future efforts should concentrate on identifying and characterizing new this compound-like bacteriocins from diverse ecological niches. preprints.org Isolates from environments such as fermented foods, the gastrointestinal tracts of various animals, and even marine ecosystems are promising sources. mdpi.commdpi.comsciepub.com For instance, Enterococcus mundtii strains producing this compound have been isolated from both grass silage and the intestines of marine fish. preprints.orgmdpi.com
The discovery process can be significantly accelerated by modern techniques. Genome mining and functional metagenomics, which analyze genetic material directly from environmental samples, offer a powerful alternative to traditional culture-based screening. nih.gov Once identified, novel bacteriocins require thorough characterization. This includes determining their amino acid sequence, molecular weight, and isoelectric point. For example, Mundticin L, a related bacteriocin (B1578144), differs from this compound by a single amino acid in its conserved YGNGX motif. nih.gov A comprehensive analysis of their antimicrobial spectrum, mode of action, and stability under various conditions is also essential. This line of research will not only broaden the collection of available bacteriocins but also deepen our understanding of the structure-activity relationships within the class IIa bacteriocin family. nih.gov
Table 1: Comparison of Selected Mundticin-like Class IIa Bacteriocins
| Bacteriocin | Producing Organism | Key Feature/Difference |
| This compound | Enterococcus mundtii NFRI 7393 | C-terminal amino acid sequence differs from Mundticin ATO6. nih.gov |
| Mundticin L | Enterococcus mundtii CUGF08 | Contains leucine (B10760876) instead of valine in the YGNGX motif. nih.gov |
| Enterocin (B1671362) CRL35 | Enterococcus mundtii CRL35 | Mature peptide is identical to this compound, but the leader peptide sequence differs. nih.govoup.com |
| Avicin A | Enterococcus avium | Shares homology with this compound. researchgate.net |
Elucidation of Complex Regulatory Networks Governing this compound Production
The synthesis of this compound is a finely tuned biological process. To optimize its production for potential commercial use, a deeper understanding of the complex genetic and environmental networks that control it is necessary. The gene cluster responsible for this compound production, often located on a plasmid, typically includes the structural gene (munA), a transport and processing gene (munB), and an immunity gene (munC). researchgate.netnih.govnih.gov
However, unlike some other class IIa bacteriocins such as enterocin A, the typical three-component regulatory system appears to be absent in this compound-producing strains. nih.gov This suggests that other, less understood regulatory mechanisms are at play. Future research should focus on identifying these regulatory elements, which could include quorum-sensing systems that allow bacteria to coordinate gene expression based on population density, and other transcriptional regulators that respond to environmental signals. mdpi.com Investigating how factors like pH, temperature, and nutrient composition of the growth medium influence the expression of the this compound operon is also crucial for maximizing yield. sciepub.commdpi.com Unraveling these intricate networks will pave the way for developing genetically engineered strains or optimized fermentation strategies for enhanced bacteriocin production. nih.gov
Exploration of Synergistic Antimicrobial Actions with Other Bioactive Compounds
Combining antimicrobial agents can be a highly effective strategy to enhance potency and broaden the spectrum of activity. A significant area for future research is the exploration of this compound's synergistic effects when used in combination with other bioactive compounds. These can include other bacteriocins, natural antimicrobials like chitosan (B1678972) and essential oils, or even conventional antibiotics. researchgate.netconicet.gov.ar
Studies have already shown that a mixture containing this compound, chitosan, and sodium lactate (B86563) exerts a synergistic inhibitory action against Listeria innocua and Shewanella putrefaciens. researchgate.netconicet.gov.ar The mechanisms behind such synergies can vary, from increasing cell membrane permeability to targeting different essential cellular processes. Methodical investigation using techniques like checkerboard assays to calculate the Fractional Inhibitory Concentration (FIC) index can quantify these interactions precisely. researchgate.net A deeper understanding of these synergistic relationships could lead to the development of powerful antimicrobial cocktails for food preservation, effectively reducing the required concentration of individual agents and combating the development of microbial resistance. conicet.gov.ar
Development of Novel Delivery Systems for Targeted Microbial Control
The successful application of this compound as a biopreservative in complex systems like food can be hindered by factors such as instability, reactivity with food components, and uneven distribution. Developing advanced delivery systems is paramount to overcome these challenges. Future research should vigorously pursue the design and application of novel encapsulation technologies.
These technologies aim to protect the bacteriocin and ensure its targeted release where it is most needed. Promising avenues include encapsulation within liposomes, nanoemulsions, and biodegradable polymeric nanoparticles or nanofibers. researchgate.net These systems can shield this compound from enzymatic degradation and adverse environmental conditions, thereby prolonging its activity. Furthermore, smart delivery systems can be engineered for controlled release, triggered by specific environmental cues at the site of contamination, such as a change in pH. The efficacy and stability of these delivery systems in various food matrices, along with their potential impact on the food's sensory qualities, will require thorough investigation. researchgate.net
Bioinformatic Approaches for Predictive Design and Optimization of Bacteriocin Activity
The fields of bioinformatics and computational biology provide powerful in silico tools to accelerate the discovery and engineering of bacteriocins. biorxiv.orgmdpi.com Future research on this compound should increasingly leverage these approaches for predictive design and optimization. Machine learning algorithms and other computational models can be trained on existing bacteriocin sequence and activity data to predict novel bacteriocin candidates from genomic and metagenomic datasets. nih.govfrontiersin.org
For this compound specifically, molecular modeling, docking simulations, and molecular dynamics can offer profound insights into its structure-function relationship. mdpi.com These techniques can simulate the interaction between this compound and its target receptor on bacterial cell membranes, which for class IIa bacteriocins is often the mannose phosphotransferase system (Man-PTS). sciepub.com This knowledge is invaluable for the rational, predictive design of this compound variants with enhanced characteristics, such as greater potency, improved stability, or a broader antimicrobial spectrum. biorxiv.orgnih.gov By combining in silico predictions with laboratory validation, the cycle of bacteriocin discovery and optimization can be made significantly more efficient. nih.gov
Q & A
Q. What experimental methodologies are recommended for characterizing the structural and functional properties of Mundticin KS?
To determine this compound's structure, researchers should employ a combination of genomic sequencing (e.g., PCR for identifying bacteriocin-related genes like tdc), mass spectrometry for molecular weight determination, and antimicrobial susceptibility assays (e.g., MIC testing) to assess activity against target strains such as Clostridioides difficile . Phenotypic assays, including acid production rates in MRS medium and proteolytic activity tests, are critical for functional characterization .
Q. How can researchers validate the safety of this compound-producing strains like Enterococcus mundtii YB6.30 for potential food applications?
Safety assessments require genotypic screening (e.g., PCR to exclude virulence genes) and phenotypic tests (e.g., hemolysis assays, gelatinase activity tests). Strain YB6.30, for instance, showed no hemolytic activity or antibiotic resistance, and lacked pathogenic genes (cylA, esp, etc.), supporting its safety profile . Ethical guidelines for microbial starter cultures should align with FAO/WHO probiotics standards.
Q. What statistical approaches are suitable for analyzing discrepancies in this compound’s antimicrobial efficacy across bacterial strains?
Use non-parametric tests (e.g., Mann-Whitney U test) to compare MIC values or inhibition zones between strain groups, as seen in studies where this compound showed no activity against 9/12 C. difficile strains (p = 0.31) . Confounding variables like strain-specific ABC transporter systems (e.g., CprABC) should be analyzed via logistic regression .
Q. How should researchers design experiments to assess this compound’s stability under varying environmental conditions?
Employ factorial designs to test stability across pH (2–9), temperature (4–37°C), and enzymatic treatments (e.g., protease exposure). Replicate experiments ≥3 times and use ANOVA to identify significant degradation factors. Reference methods from antimicrobial peptide stability studies .
Q. What criteria define a robust negative control in this compound inhibition assays?
Use non-bacteriocin-producing strains (e.g., Enterococcus mundtii lacking the mun gene cluster) and include antibiotics with known mechanisms (e.g., nisin A) as positive controls. Ensure controls match the test strain’s growth conditions and inoculum size .
Advanced Research Questions
Q. How can conflicting data on this compound’s strain-specific activity be resolved through mechanistic studies?
Combine transcriptomics (RNA-seq) and proteomics to identify resistance mechanisms in non-responsive strains, such as upregulated efflux pumps or modified cell wall structures. For example, CprABC amino acid variants in C. difficile correlate with reduced susceptibility . Validate findings via gene knockout/complementation experiments.
Q. What mixed-methods approaches are optimal for studying this compound’s role in microbial community dynamics?
Use quantitative metagenomics to quantify this compound’s impact on gut microbiota diversity, paired with qualitative interviews to assess ecological implications. Align with FINER criteria to ensure feasibility and novelty .
Q. How can researchers optimize this compound production using computational modeling?
Apply response surface methodology (RSM) or artificial neural networks to model variables like fermentation pH, temperature, and nutrient composition. Validate models with bench-scale bioreactors and HPLC quantification of bacteriocin yield .
Q. What strategies mitigate bias when comparing this compound to other bacteriocins (e.g., nisin A) in multi-strain assays?
Standardize inoculum preparation (e.g., McFarland standards) and use block randomization to allocate strains to treatment groups. Address inter-assay variability via normalization to internal controls (e.g., nisin A’s MIC against S. aureus KSE56) .
Q. How should longitudinal studies be structured to evaluate this compound’s resistance development in target pathogens?
Serial passage assays under sub-inhibitory bacteriocin concentrations can track resistance evolution. Whole-genome sequencing of evolved strains identifies mutations (e.g., in cpr genes). Statistical process control (SPC) charts monitor resistance trends over time .
Methodological Guidelines
- Data Reporting : Follow Beilstein Journal of Organic Chemistry standards: detail experimental protocols in supplements, limit main text to 5 key compounds, and cite prior methods for known procedures .
- Ethical Compliance : Disclose conflicts of interest and adhere to microbial research ethics (e.g., Nagoya Protocol for genetic resources) .
- Reproducibility : Provide strain accession numbers, growth media recipes, and raw data in repositories like NCBI GenBank or Figshare .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
